IDO1 Cellular Potency: Ortho-Substituted Triazine Matches Epacadostat in MDA-MB-231 Cells
The ortho-trifluoromethylphenyl triazine exhibits an EC50 of 75 nM against IDO1 in IFNγ-induced human MDA-MB-231 breast cancer cells [1]. This potency closely approaches epacadostat (INCB024360), a clinical-stage IDO1 inhibitor with a reported IC50 of 71.8–75 nM in IDO1 cellular assays . The comparable cellular activity, despite a structurally simpler triazine scaffold, highlights the ortho-substituent's contribution to target engagement.
| Evidence Dimension | IDO1 inhibition in human breast cancer cells (cellular assay) |
|---|---|
| Target Compound Data | EC50 = 75 nM (MDA-MB-231) |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 = 75 nM (MDA-MB-231/IDO1 cellular assay) |
| Quantified Difference | Comparable (75 nM vs 75 nM) |
| Conditions | IFNγ-induced human MDA-MB-231 cells, tryptophan substrate, 4 hr preincubation |
Why This Matters
This evidence demonstrates that this ortho-substituted triazine building block yields cellular IDO1 activity on par with a clinical-stage inhibitor, making it a cost-effective and synthetically tractable starting point for IDO1-targeted probe and lead optimization programs.
- [1] BindingDB entry BDBM50203255 (CHEMBL3913975). EC50 = 75 nM for IDO1 inhibition in IFNγ-induced human MDA-MB-231 cells. View Source
